molecular formula C12H17NO B2608930 (2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine CAS No. 2227988-71-6

(2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine

Cat. No.: B2608930
CAS No.: 2227988-71-6
M. Wt: 191.274
InChI Key: YHGHOTMHEKKYDI-VEDVMXKPSA-N
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Description

(2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine is a chiral amine compound that features a benzofuran ring. Compounds with benzofuran structures are often of interest due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination or other amination techniques.

    Chiral Resolution: The (2R) configuration can be obtained through chiral resolution techniques or by using chiral starting materials.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be tailored to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the amine group.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the amine to an alkane.

    Substitution: Substitution reactions can occur at various positions on the benzofuran ring or the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine can be used as a building block for synthesizing more complex molecules.

Biology

Biologically, compounds with benzofuran structures are often studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential in treating various diseases, depending on their biological activity.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for (2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine: The enantiomer of the compound .

    1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine: Lacks the methyl group.

    1-(2-Methyl-1-benzofuran-5-yl)propan-2-amine: Lacks the dihydro component.

Uniqueness

The uniqueness of (2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine lies in its specific chiral configuration and the presence of both the benzofuran ring and the amine group, which can confer unique biological and chemical properties.

Properties

IUPAC Name

(2R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8(13)5-10-3-4-12-11(7-10)6-9(2)14-12/h3-4,7-9H,5-6,13H2,1-2H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGHOTMHEKKYDI-VEDVMXKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)C[C@@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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